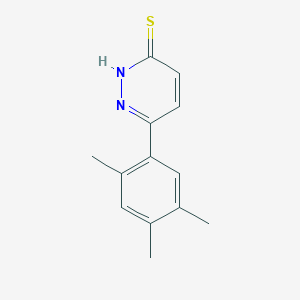

6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives, which includes “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol”, has been reported in the literature . The condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate . This intermediate was then allowed to react with ammonium hydroxide at 70 °C affording the desired product .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyrimidine-2-thiol derivatives, is a significant area of research. These compounds are synthesized using starting compounds that undergo reactions to form novel derivatives with potential antioxidant and anti-inflammatory activities. The process involves condensation reactions, cyclocondensation with hydrazine hydrate, and further reactions to produce target compounds with immense biological activities (Shehab, Abdellattif, & Mouneir, 2018).

Herbicidal Activities

Novel pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. These compounds exhibit bleaching effects and are effective against certain plants, demonstrating their potential as commercial herbicides. The synthesis involves multiple steps, including the creation of an important intermediate, followed by the formation of the pyridazine derivatives, which are then tested for their efficacy in inhibiting chlorophyll and controlling dicotyledonous plants (Xu et al., 2008).

Antibacterial Activity

The development of novel thieno[2,3-c]pyridazines and their derivatives for antibacterial purposes has been explored. These compounds are synthesized from specific starting materials, undergoing reactions that yield new compounds with evaluated antibacterial activities. Such research underscores the potential of pyridazine derivatives in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).

Corrosion Inhibition

Pyridazine derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic solutions. The studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques to evaluate the corrosion inhibition performance, demonstrating the potential of these compounds in protecting metals from corrosion (Khadiri et al., 2016).

Catalysis and Material Science

Research into the use of pyridazine-based compounds in catalysis and material science has shown promising results. For example, the synthesis of Ru complexes for water oxidation highlights the role of these compounds in facilitating chemical reactions important for energy conversion processes (Zong & Thummel, 2005).

Wirkmechanismus

While the mechanism of action for “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol” is not explicitly mentioned in the searched resources, pyridazine derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Eigenschaften

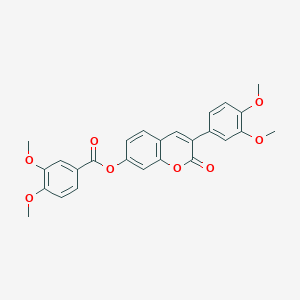

IUPAC Name |

3-(2,4,5-trimethylphenyl)-1H-pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-8-6-10(3)11(7-9(8)2)12-4-5-13(16)15-14-12/h4-7H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOICLIMOIQQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NNC(=S)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)

![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)

![4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2723485.png)

![1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2723493.png)

![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)

![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2723499.png)